CA II Inhibition: Nanomolar Potency Shared with 4-Halogeno Derivatives, Distinct from Parent Phenyl Sulfamate
4-Nitrophenyl sulfamate exhibits low nanomolar inhibitory activity against carbonic anhydrase II (CA II), with a reported Ki in the range of 1.1-5 nM [1]. This potency is comparable to other 4-halogeno/nitro-substituted phenyl sulfamates but is critically distinguished from unsubstituted phenyl sulfamate, which does not fall into this nanomolar inhibitor class for CA II [1]. The 4-nitro group is essential for achieving this potency threshold.
| Evidence Dimension | Inhibition constant (Ki) against carbonic anhydrase II (CA II) |
|---|---|
| Target Compound Data | 1.1-5 nM |
| Comparator Or Baseline | Phenyl sulfamate (unsubstituted) and other 4-substituted phenyl sulfamates (4-halogeno/nitro derivatives) |
| Quantified Difference | Target compound achieves low nanomolar potency; phenyl sulfamate is not identified as a low nanomolar inhibitor in the same assay. |
| Conditions | In vitro enzyme inhibition assay, CA II isozyme (cytosolic) |
Why This Matters
Procurement of 4-nitrophenyl sulfamate is essential for CA II inhibition studies requiring the nanomolar potency associated with electron-withdrawing para-substituents, which cannot be achieved with the parent unsubstituted compound.
- [1] Winum JY, et al. Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, tumor-associated isozyme IX with sulfamates including EMATE also acting as steroid sulfatase inhibitors. J Med Chem. 2003;46(11):2197-2204. View Source
